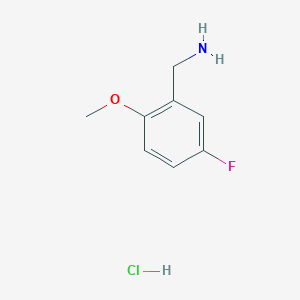

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride

概要

説明

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H11ClFNO. It is a derivative of methanamine, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the preparation of intermediates, purification steps, and final conversion to the hydrochloride salt. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

科学的研究の応用

While the search results do not specifically focus on the applications of "(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride," they do provide information on related compounds and their uses in scientific research, particularly in the development of 5-HT2C agonists .

5-HT2C Agonists and Fluorination

- Fluorinated Cyclopropane Derivatives: Researchers have designed and synthesized fluorinated 5-HT2C agonists based on 2-phenylcyclopropylmethylamines . The introduction of fluorine atoms into bioactive molecules, including the phenyl ring of 2-PCPMAs, has proven to be a robust strategy for developing selective 5-HT2C agonists with improved drug-like properties .

- Role of Fluorine: Incorporating fluorine into the cyclopropane ring can change the compound's conformation, potentially leading to higher potency and selectivity; increase lipophilicity for optimal brain penetration; and block potential sites of oxidative metabolism .

- Examples of Active Compounds: Specific fluorinated compounds, such as (+)-21a and (+)-21b, have shown comparable or improved 5-HT2C activity and selectivity over other receptors like 5-HT2B and 5-HT2A .

Related Compounds and Uses

- (5-Fluoro-2-methoxyphenyl)methanol: This compound is synthesized from 2-bromo-4-fluoroanisole and is related to the target compound through a two-step synthesis .

- This compound: This compound can be used as a non-ionic organic buffering agent in cell cultures, particularly in the pH range of 6-8.5 .

作用機序

The mechanism of action of (5-Fluoro-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- (5-Fluoro-2-methoxybenzyl)amine hydrochloride

- 5-Fluoro-2-methoxybenzylamine hydrochloride

- 3-Fluoro-4-methoxybenzyphthalimide

Uniqueness

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

(5-Fluoro-2-methoxyphenyl)methanamine hydrochloride, also referred to as EVT-3067902, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound is classified as an aromatic amine, characterized by a fluorine atom and a methoxy group attached to the phenyl ring. These substituents influence both its chemical reactivity and biological interactions. The synthesis of this compound typically involves nucleophilic substitution reactions and reductive amination processes, often using solvents such as ethanol or methanol for effective dissolution of reactants.

Preliminary studies suggest that this compound may act primarily as a monoamine reuptake inhibitor , particularly affecting serotonin and norepinephrine levels in the central nervous system. Its structural similarity to other compounds known to interact with serotonin transporters indicates that it could modulate neurotransmitter activity through competitive inhibition.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant affinity for serotonin receptors, particularly the 5-HT2C receptor. This receptor's modulation is crucial for various neuropharmacological effects, including potential applications in treating mood disorders and anxiety .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. The compound's efficacy was evaluated against Gram-positive bacteria, including Staphylococcus aureus, with findings suggesting it can inhibit biofilm formation and bacterial growth effectively .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Enterococcus faecalis | 12 µg/mL |

Anticancer Potential

The anticancer activity of this compound has also been investigated. It has shown promising results in various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values indicate effective cytotoxicity at low concentrations, suggesting potential as an anticancer agent .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 8.49 |

| MCF-7 | 11.20 |

| SKOV-3 | 7.87 |

Case Studies

- Case Study on Neuropharmacological Effects : A study investigating the effects of this compound on serotonin levels revealed that the compound significantly increased serotonin availability in synaptic clefts by inhibiting its reuptake, leading to enhanced mood regulation in animal models.

- Case Study on Antimicrobial Properties : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a substantial reduction in biofilm formation at concentrations lower than those required for planktonic growth inhibition, highlighting its potential use in treating biofilm-associated infections.

特性

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXUYXTXTSSKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。